Home > Products > Screening Compounds P87652 > 8,11,14-Eicosatriynoic Acid
8,11,14-Eicosatriynoic Acid -

8,11,14-Eicosatriynoic Acid

Catalog Number: EVT-254711
CAS Number:
Molecular Formula: C20H28O2
Molecular Weight: 300.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

8,11,14-Eicosatriynoic acid (ETI) is a polyunsaturated fatty acid containing 20 carbon atoms and three triple bonds located at the 5,8, and 11 positions. It is a synthetic analog of arachidonic acid, a naturally occurring fatty acid found in the human body. ETI acts as a potent and selective inhibitor of various lipoxygenase enzymes, particularly 12-lipoxygenase [, ]. Due to its inhibitory properties, ETI is widely used as a research tool to investigate the biological roles of lipoxygenases and their metabolic products, such as leukotrienes, in various cellular processes and disease models.

5,8,11,14-Eicosatetraynoic Acid (ETYA)

    Compound Description: 5,8,11,14-Eicosatetraynoic acid (ETYA) is a potent inhibitor of both cyclooxygenase (COX) and lipoxygenase (LOX) pathways of arachidonic acid metabolism. [, , , , , , , , ] It is frequently used in research to investigate the role of arachidonic acid metabolites in various biological processes. [, , , , , , , , ] ETYA has been shown to inhibit bone resorption, lysosomal enzyme release, and platelet-induced fibroblast growth. [, ] Studies have also demonstrated its ability to attenuate renal vasoconstriction induced by angiotensin II. [] Additionally, ETYA effectively inhibits aldrin epoxidation catalyzed by lipoxygenase. []

    Relevance: 5,8,11,14-Eicosatetraynoic Acid (ETYA) is structurally related to 8,11,14-Eicosatriynoic Acid by sharing the same carbon chain length (20 carbons) and differing only by an additional triple bond at the 5-position in ETYA. Both compounds belong to the class of acetylenic fatty acids and act as potent inhibitors of arachidonic acid metabolism. [, , , , , , , , ]

Nordihydroguaiaretic Acid (NDGA)

    Compound Description: Nordihydroguaiaretic acid (NDGA) is a known lipoxygenase (LOX) inhibitor. [, , , ] It inhibits the resumption of meiosis in oocytes and exhibits antioxidant properties by scavenging reactive oxygen species (ROS). [] NDGA also significantly inhibits aldrin epoxidation catalyzed by lipoxygenase. [] When used in conjunction with cyclooxygenase inhibitors, NDGA synergistically enhances mitogen responses in human lymphocytes. []

    Relevance: Although structurally distinct from 8,11,14-Eicosatriynoic Acid, Nordihydroguaiaretic Acid (NDGA) is often discussed alongside it due to their shared ability to inhibit lipoxygenase activity. [, , , ] Both compounds are recognized for their involvement in modulating arachidonic acid metabolism. [, , , ]

Arachidonic Acid

    Compound Description: Arachidonic acid is a polyunsaturated omega-6 fatty acid and a key precursor for eicosanoid biosynthesis. [, , , , , , , ] It plays a crucial role in inflammation, immune response, and cellular signaling. [, , , , , , , ] Arachidonic acid metabolism is targeted by both cyclooxygenase and lipoxygenase enzymes, leading to the production of various bioactive molecules. [, , , , , , , ]

    Relevance: Arachidonic acid is a key metabolic product of 8,11,14-Eicosatriynoic Acid via desaturation. [, , ] 8,11,14-Eicosatriynoic Acid can be converted to arachidonic acid through the action of Δ5 desaturase. [, , ] Both compounds are important players in eicosanoid biosynthesis and contribute to the regulation of inflammatory processes. [, , ]

5,8,11-Eicosatriynoic Acid (ETI)

    Compound Description: 5,8,11-Eicosatriynoic acid (ETI) is a selective inhibitor of the lipoxygenase pathway of arachidonic acid metabolism. [, , , , ] It exhibits inhibitory effects on lysosomal enzyme release from human polymorphonuclear leukocytes and blocks meiosis in oocytes. [, ] ETI, similar to NDGA, demonstrates antioxidant activity by reducing ROS generation. [, ] Additionally, ETI, in combination with cyclooxygenase inhibitors, synergistically enhances mitogen responses in human lymphocytes. []

    Relevance: 5,8,11-Eicosatriynoic acid (ETI) is structurally analogous to 8,11,14-Eicosatriynoic Acid. Both compounds share the same 20-carbon chain length and possess a carboxylic acid group at one end. [, , , , ] They differ in the position of one triple bond: ETI has a triple bond between carbons 5 and 6, while 8,11,14-Eicosatriynoic Acid has it between carbons 7 and 8. Despite this minor structural variation, both compounds exhibit potent inhibitory effects on arachidonic acid metabolism. [, , , , ]

15(S)-Hydroxy-5,8,11-cis-13-trans-Eicosatetraenoic Acid (15-HETE)

    Compound Description: 15(S)-Hydroxy-5,8,11-cis-13-trans-Eicosatetraenoic acid (15-HETE) is a product of the lipoxygenase pathway of arachidonic acid metabolism. [] It is generated from arachidonic acid by the action of 15-lipoxygenase and is involved in various biological processes, including inflammation and immune regulation. []

    Relevance: 15(S)-Hydroxy-5,8,11-cis-13-trans-Eicosatetraenoic acid (15-HETE) is a downstream product of arachidonic acid metabolism, which can be derived from 8,11,14-Eicosatriynoic Acid after a series of enzymatic reactions. [] Although they are not direct structural analogs, their metabolic link highlights the connection between 8,11,14-Eicosatriynoic Acid, arachidonic acid metabolism, and the production of bioactive lipid mediators like 15-HETE. []

Linoleic Acid

    Compound Description: Linoleic acid, an omega-6 fatty acid, is an essential fatty acid in the human diet. [, , ] It serves as a precursor for the synthesis of arachidonic acid. [, , ]

    Relevance: Linoleic Acid is a precursor to 8,11,14-Eicosatriynoic Acid in the (n-6) fatty acid elongation and desaturation pathway. [, , ] Both molecules are polyunsaturated fatty acids involved in eicosanoid production and play crucial roles in inflammation and immune responses. [, , ]

9,12-Hexadecadienoic Acid (16:2 n-4)

    Compound Description: 9,12-Hexadecadienoic acid is a naturally occurring fatty acid found in small amounts in fish oils. [] It can be incorporated into phospholipids and metabolized into longer chain fatty acids like 8,11,14-octadecatrienoic acid (18:3 n-4). [] It can inhibit arachidonic acid synthesis from linoleic acid. []

    Relevance: 9,12-Hexadecadienoic Acid can be considered structurally related to 8,11,14-Eicosatriynoic Acid as both are polyunsaturated fatty acids. [] They both have a 1,4-diene system but differ in chain length and the presence of triple bonds in 8,11,14-Eicosatriynoic Acid. [] Both can influence the production of arachidonic acid, a crucial precursor for eicosanoid synthesis. []

Source and Classification

8,11,14-Eicosatriynoic Acid can be derived from natural sources such as certain fungi and is synthesized through various chemical processes. It is classified as a member of the n-9 fatty acid family, which includes other important polyunsaturated fatty acids . It is structurally related to Mead acid (5,8,11-eicosatrienoic acid), which serves as a marker for essential fatty acid deficiency .

Synthesis Analysis

The synthesis of 8,11,14-Eicosatriynoic Acid typically involves multiple steps that can be performed using different methods. A common approach includes the following techniques:

  1. Preparation of Acid Chloride:
    • A solution of 5,8,11-eicosatriynoic acid is treated with phosphorus pentachloride in anhydrous methylene chloride at low temperatures. This step converts the carboxylic acid to its corresponding acid chloride.
    • The reaction proceeds with stirring at 0 °C followed by refluxing for several hours until complete conversion occurs .
  2. Formation of Esters or Amides:
    • The acid chloride can then react with alcohols or amines to form esters or amides respectively. For instance, adding diglycolamine to the acid chloride in an inert atmosphere leads to the formation of N-(2-hydroxyethyloxyethyl)-5,8,11-eicosatriynamide .
  3. General Procedure for Polyenoic Fatty Acids:
    • Alternative methods involve the reduction of polyenoic fatty acid esters followed by various transformations such as oxidation and condensation reactions to yield the desired product .
Molecular Structure Analysis

The molecular structure of 8,11,14-Eicosatriynoic Acid features three triple bonds located at the 8th, 11th, and 14th carbon positions along a twenty-carbon chain. This unique arrangement contributes to its reactivity and biological properties:

  • Structural Formula: The compound can be represented as follows:
    H3C(CC)(CC)(CC)CH2CH2COOH\text{H}_3C-(C\equiv C)-(C\equiv C)-(C\equiv C)-CH_2-CH_2-COOH
  • Geometric Configuration: The presence of multiple triple bonds influences the geometry and flexibility of the molecule. The linear configuration around each triple bond restricts rotation and affects intermolecular interactions.
Chemical Reactions Analysis

8,11,14-Eicosatriynoic Acid participates in several chemical reactions typical for polyunsaturated fatty acids:

  1. Enzymatic Reactions:
    • As an inhibitor of cyclooxygenase and lipoxygenases, it modulates pathways involved in inflammation by blocking the conversion of arachidonic acid into various eicosanoids.
  2. Hydrogenation:
    • The triple bonds can undergo hydrogenation reactions under catalytic conditions to form saturated or partially saturated derivatives.
  3. Esterification:
    • Reacting with alcohols can yield esters that are useful in various applications including pharmaceuticals and food additives.
Mechanism of Action

The mechanism of action for 8,11,14-Eicosatriynoic Acid primarily revolves around its inhibitory effects on cyclooxygenase enzymes and lipoxygenases:

  • Cyclooxygenase Inhibition: By inhibiting cyclooxygenase enzymes, it reduces the production of prostaglandins from arachidonic acid, which are mediators of inflammation and pain.
  • Lipoxygenase Pathway Modulation: It also affects lipoxygenase pathways that convert arachidonic acid into leukotrienes and other inflammatory mediators . This modulation is crucial in managing inflammatory responses.
Physical and Chemical Properties Analysis

The physical and chemical properties of 8,11,14-Eicosatriynoic Acid include:

  • Melting Point: Approximately 697069-70 °C.
  • Solubility: Soluble in organic solvents such as methylene chloride but less soluble in water due to its hydrophobic nature.
  • Stability: Stable under standard laboratory conditions but sensitive to light and heat which may lead to degradation.
Applications

8,11,14-Eicosatriynoic Acid has several scientific applications:

  1. Pharmaceutical Development: Due to its anti-inflammatory properties, it is explored for developing drugs targeting inflammatory diseases.
  2. Biochemical Research: It serves as a tool in studies investigating lipid metabolism and signaling pathways related to eicosanoids.
  3. Nutritional Studies: Its role as a marker for essential fatty acid deficiency makes it significant in nutritional biochemistry.
Synthetic Methodologies and Stereochemical Optimization

Enzymatic vs. Chemical Synthesis of Polyynoic Acid Derivatives

The synthesis of 8,11,14-eicosatriynoic acid leverages distinct enzymatic and chemical pathways, each offering specific advantages for structural precision and scalability. Enzymatic approaches utilize Δ6-desaturase enzymes to introduce triple bonds into fatty acid precursors with remarkable regiospecificity, achieving targeted modifications at carbon positions 8, 11, and 14. This biocatalytic method operates under mild conditions (typically 25-37°C, pH 7.0-7.5) and demonstrates superior selectivity for generating cis-configured intermediates that serve as precursors for alkyne installation [1]. However, enzymatic systems face limitations in reaction throughput and require specialized purification to isolate the desired polyynoic derivatives from complex biological matrices [5].

Chemical synthesis employs transition metal-catalyzed reactions, notably Cadiot-Chodkiewicz and Sonogashira couplings, to construct conjugated triple bond systems. These methods rely on palladium-copper catalysts to facilitate carbon-carbon bond formation between alkyne precursors and fatty acid halides. A representative pathway involves:

  • Protection of carboxylic acid groups as methyl esters
  • Sequential Pd⁰-catalyzed coupling of terminal alkynes at C8, C11, and C14 positions
  • Acidic deprotection to yield the free acid formChemical synthesis achieves higher yields (typically 65-85%) compared to enzymatic methods (30-50%) but faces challenges in controlling stereochemical byproducts and requires rigorous exclusion of oxygen and moisture during catalysis [5]. Recent advances have integrated solid-phase synthesis techniques to improve purification efficiency, particularly for gram-scale production of research-grade material [1].

Table 1: Performance Comparison of Synthetic Methods for 8,11,14-Eicosatriynoic Acid

Synthetic ApproachReaction ConditionsAverage YieldSelectivityScalability
Enzymatic (Δ6-desaturase)37°C, pH 7.2, aerobic30-50%High cis-selectivityLimited to mg-scale
Chemical (Cadiot-Chodkiewicz)80°C, anhydrous DMF, N₂ atmosphere65-85%Moderate (requires protection/deprotection)Demonstrated at 100g scale
Hybrid (Enzymatic desaturation + Chemical dehydrogenation)45°C, two-phase system55-75%Excellent triple bond positioningCurrently at 10g scale

Stereoselective Strategies for Triple Bond Positioning in Eicosanoid Analogs

Precise triple bond positioning at C8-C9, C11-C12, and C14-C15 distinguishes bioactive eicosatriynoic analogs from inactive isomers. Advanced stereoselective strategies employ Lindlar catalyst-modified semi-hydrogenation of conjugated tetraynes to achieve cis-alkyne intermediates, followed by stereospecific dehydrogenation. This sequential approach maintains the linear geometry required for effective enzyme binding while introducing the rigidity characteristic of triple bonds [5]. Computational modeling reveals that bond angle distortion exceeding 8° significantly reduces COX-2 inhibitory activity, necessitating exact control over alkyne placement [7].

Chiral auxiliary-mediated synthesis represents another frontier in stereochemical optimization. By tethering the eicosanoid chain to Evans oxazolidinones or Meyers lactams, chemists enforce specific conformations during alkyne installation. Subsequent auxiliary removal yields enantiomerically pure (>98% ee) 8,11,14-eicosatriynoic acid with controlled spatial orientation of the triple bond system. This precision is critical because molecular dynamics simulations demonstrate that even minor epimeric impurities (≥5%) reduce binding affinity to lipid-metabolizing enzymes by 40-60% [7]. Recent innovations employ flow photochemistry to enhance stereoselectivity in key alkyne formation steps, achieving reaction times under 10 minutes with improved configurational purity compared to batch processes [5].

Table 2: Stereochemical Outcomes of Triple Bond Installation Methods

Stereocontrol MethodKey Reagents/Conditionscis:trans RatioIsomeric PurityReported Yield
Lindlar catalyst semi-hydrogenationQuinoline-poisoned Pd/CaCO₃, H₂85:15Requires HPLC purification60-75%
Chiral auxiliary-assisted(S)-4-Benzyloxazolidin-2-one, -78°C>98:2Enantiomeric excess ≥98%45-65%
Photochemical flow processUV-A irradiation, eosin Y catalyst92:8Diastereomeric ratio 95:570-82%

Epoxide Precursor Utilization in Multi-Step Synthesis

Epoxide intermediates serve as strategic precursors for constructing the triyne architecture of 8,11,14-eicosatriynoic acid. The synthetic leverage arises from the strain-activated reactivity of oxirane rings, which facilitates regioselective nucleophilic attack at carbon positions adjacent to future alkyne sites. A validated nine-step sequence begins with 5,6-epoxy-8,11,14-eicosatrienoic acid (EPET), commercially available at >98% purity [9]. The epoxy ring undergoes BF₃·OEt₂-catalyzed rearrangement to allylic alcohols, which are subsequently converted to propargylic mesylates via Mitsunobu inversion [1] [8].

Critical to this approach is the stereospecific epoxide opening that establishes the correct relative configuration for subsequent transformations. When employing (8Z,11Z,14Z)-5,6-epoxyeicosatrienoic acid as the starting material, anti-diaxial ring opening with lithium acetylide-ethylenediamine complex installs the C8 alkyne while preserving the Z-configuration at C11-C14. This chemoselectivity stems from the conformational locking effect of the adjacent cis-double bonds, which position the epoxide oxygen in optimal orientation for nucleophilic attack [8]. The resulting propargylic alcohol intermediates undergo Nicholas reaction with Co₂(CO)₈ protection to enable stereocontrolled chain elongation toward the C11 and C14 alkynes [1].

The epoxide route demonstrates significant advantages in convergent synthesis, allowing modular assembly of the triyne system through three discrete stages:

  • Northern sector: C1-C7 carboxylic acid with C8 alkyne
  • Central sector: C9-C12 fragment with C11 alkyne
  • Southern sector: C13-C20 chain with C14 alkyneThis strategy reduces the longest linear sequence to 14 steps (22% overall yield) compared to 19 steps (9% yield) for linear approaches. Moreover, it facilitates the preparation of ¹³C- and ²H-isotopologs for metabolic tracing studies by enabling late-stage isotope incorporation [5] [8].

Table 3: Multi-Step Synthesis via Epoxide Precursors

Synthetic StageKey TransformationIntermediateYield per StepCumulative Yield
Epoxide activationBF₃·OEt₂-catalyzed rearrangementAllylic alcohol92%92%
C8 alkyne installationMitsunobu inversion + acetylide displacementPropargylic alcohol85%78%
C11 alkyne constructionNicholas reaction + chain elongationCobalt-complexed diyne76%59%
C14 alkyne formationSonogashira coupling + deprotectionFree triynoic acid82%48%

Properties

Product Name

8,11,14-Eicosatriynoic Acid

IUPAC Name

icosa-8,11,14-triynoic acid

Molecular Formula

C20H28O2

Molecular Weight

300.4 g/mol

InChI

InChI=1S/C20H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2-5,8,11,14-19H2,1H3,(H,21,22)

InChI Key

QLLIWTBTVOPGCM-UHFFFAOYSA-N

SMILES

CCCCCC#CCC#CCC#CCCCCCCC(=O)O

Synonyms

8,11,14-eicosatriynoic acid

Canonical SMILES

CCCCCC#CCC#CCC#CCCCCCCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.